2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrimidoindole core, an oxadiazole ring, and an acetamide group, making it a unique and versatile compound.
Mechanism of Action
Target of Action
The compound, which contains both indole and 1,2,4-oxadiazole moieties, may have multiple targets due to the broad-spectrum biological activities of these scaffolds . Indole derivatives have been found to bind with high affinity to multiple receptors , while 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, 1,2,4-oxadiazoles have been reported to exhibit anti-infective properties . The compound likely interacts with its targets, leading to changes that result in these biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole and 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways may be impacted. These could potentially include pathways related to inflammation, cancer, viral infections, and more.
Result of Action
Given the wide range of biological activities associated with indole and 1,2,4-oxadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the oxadiazole ring, and the attachment of the acetamide group. Each step requires specific reagents and conditions, such as:
Formation of the pyrimidoindole core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the acetamide group: This step often involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Pyrimidoindole derivatives: These compounds share the pyrimidoindole core and may exhibit similar biological activities.
Oxadiazole-containing compounds: These molecules contain the oxadiazole ring and may have comparable chemical reactivity.
Acetamide derivatives: Compounds with the acetamide group may have similar pharmacokinetic properties.
The uniqueness of This compound lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-3-36-21-7-5-4-6-19(21)29-22(34)13-33-20-11-8-16(2)12-18(20)24-25(33)27(35)32(15-28-24)14-23-30-26(31-37-23)17-9-10-17/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDITJFVSZWUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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